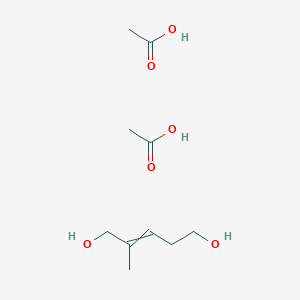
Acetic acid;2-methylpent-2-ene-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-methylpent-2-ene-1,5-diol is an organic compound that combines the properties of acetic acid and a diol with an alkene group. This compound is of interest due to its unique structure, which includes both a carboxylic acid group and a diol, making it versatile in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylpent-2-ene-1,5-diol can be achieved through several methods. One common approach involves the hydroxylation of an alkene using osmium tetroxide, followed by the addition of acetic acid. The reaction conditions typically require a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent the hydrolysis of the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, to oxidize the alkene and form the diol. This method is preferred due to the stability and ease of handling of meta-chloroperoxybenzoic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-methylpent-2-ene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and further to diols.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide and peroxycarboxylic acids are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
Oxidation: Formation of vicinal diols.
Reduction: Conversion to alkanes.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methylpent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;2-methylpent-2-ene-1,5-diol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of both hydroxyl and carboxylic acid groups allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpent-2-ene-1,5-diol: Similar structure but lacks the acetic acid group.
4-Methylpent-1-ene: Similar alkene structure but lacks the diol and acetic acid groups.
Uniqueness
Acetic acid;2-methylpent-2-ene-1,5-diol is unique due to the combination of an alkene, diol, and acetic acid group in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Eigenschaften
CAS-Nummer |
95603-73-9 |
|---|---|
Molekularformel |
C10H20O6 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
acetic acid;2-methylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C6H12O2.2C2H4O2/c1-6(5-8)3-2-4-7;2*1-2(3)4/h3,7-8H,2,4-5H2,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
VEMMFFVMTXIZHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCO)CO.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















